[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol
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Description
[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.20049070 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol" often focuses on their synthesis and chemical properties. For example, studies have described the synthesis of various Mannich base derivatives and pyrrolidin-2-ones, highlighting the utility of these compounds in developing insecticides, imaging agents, and other pharmacologically active substances. The processes involve reactions with morpholine or piperidine in methanol, showcasing the role of these solvents and amines in synthesizing complex organic molecules with potential biological activities (Jurd, 1985; Feng, 2011).
Biological and Pharmacological Activities
Compounds with structures similar to "this compound" have been evaluated for various biological activities, including anti-inflammatory, analgesic, and insecticidal effects. Novel heterocyclic compounds derived from natural products have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as pharmacotherapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, pyridine derivatives have been synthesized and tested for toxicity against specific pests, indicating the potential of these compounds in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Imaging Applications in Parkinson's Disease
The synthesis of [11C]HG-10-102-01, a compound structurally related to "this compound," has been explored for its potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease. This highlights the application of such compounds in medical imaging, providing insights into disease mechanisms and aiding in the diagnosis and treatment evaluation (Wang, Gao, Xu, & Zheng, 2017).
Properties
IUPAC Name |
[(3S,5R)-1-(5-methoxypyrimidin-2-yl)-5-(morpholin-4-ylmethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-22-15-7-17-16(18-8-15)20-10-13(6-14(11-20)12-21)9-19-2-4-23-5-3-19/h7-8,13-14,21H,2-6,9-12H2,1H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHGZMXQUYSTB-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CC(CC(C2)CO)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=C(N=C1)N2C[C@H](C[C@@H](C2)CO)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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